2-Amino-6-(trifluoromethylthio)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

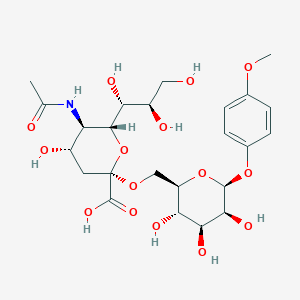

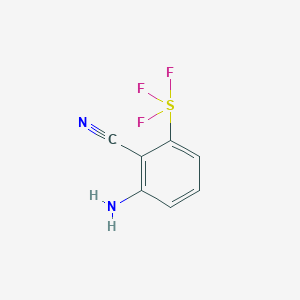

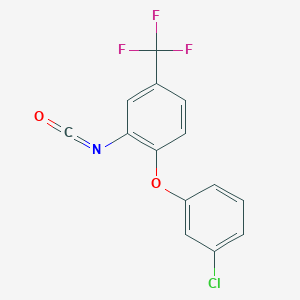

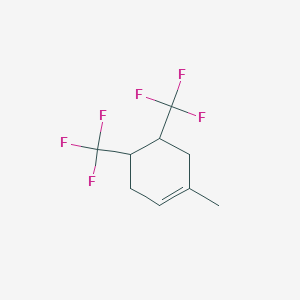

2-Amino-6-(trifluoromethylthio)benzonitrile is a chemical compound with the empirical formula C8H5F3N2S2. It has a molecular weight of 250.26 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNc1nc2ccc(SC(F)(F)F)cc2s1 . This indicates that the compound contains a benzothiazole ring with a trifluoromethylthio group at the 6-position and an amino group at the 2-position . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.26 and a SMILES string representation ofNc1nc2ccc(SC(F)(F)F)cc2s1 . Additional properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

科学的研究の応用

Degradation Studies and Environmental Impact

A study focused on the degradation processes of nitisinone, which includes derivatives like 2-Amino-6-(trifluoromethylthio)benzonitrile, using LC-MS/MS to determine the stability and identify degradation products under different conditions. This research is crucial for understanding the environmental and pharmacological implications of nitisinone and its derivatives (Barchańska et al., 2019).

Synthesis and Chemical Transformations

Lanthipeptides Production : The review on lanthipeptides' synthesis versus in vivo biosynthesis highlighted the challenges and potentials in producing these compounds, which could relate to optimizing methods involving this compound for pharmaceutical production (Ongey & Neubauer, 2016).

Benzothiazole Derivatives : A detailed review on the synthesis and transformations of benzothiazole derivatives, including compounds like this compound, showcased their significance in developing new drugs and materials due to their biological activity and industrial demand (Zhilitskaya et al., 2021).

Pharmacological and Biological Applications

- Antioxidant and Anti-inflammatory Agents : Research on benzofused thiazole derivatives, potentially including or related to this compound, has indicated their significant antioxidant and anti-inflammatory activities. This underscores the therapeutic potential of such compounds in treating inflammatory diseases and oxidative stress (Raut et al., 2020).

作用機序

Target of Action

The primary targets of 2-Amino-6-(trifluoromethylthio)benzonitrile, also known as SKA-19, are voltage-gated sodium channels (NaV) and small-conductance Ca2±activated K+ channels (KCa2) . These channels play crucial roles in the regulation of neuronal excitability.

Mode of Action

SKA-19 acts as a use-dependent NaV channel blocker and an activator of KCa2 channels . By blocking NaV channels, it inhibits the propagation of action potentials, reducing neuronal firing. On the other hand, activation of KCa2 channels leads to hyperpolarization of the neuron, further decreasing neuronal excitability .

Biochemical Pathways

The action of SKA-19 on NaV and KCa2 channels affects the neuronal firing and afterhyperpolarization in neurons, particularly in CA1 pyramidal neurons in hippocampal slices . This modulation of neuronal excitability can influence various biochemical pathways and downstream effects related to neuronal signaling and communication.

Pharmacokinetics

SKA-19 is orally bioavailable and shows activity in a broad range of rodent seizure models . It has a longer duration of action compared to riluzole, a similar compound, due to more prolonged brain levels . .

Result of Action

The combined action of SKA-19 on NaV and KCa2 channels results in a reduction of action potential firing and an increase in medium afterhyperpolarization . This leads to a decrease in neuronal excitability, making SKA-19 a potent anticonvulsant. It has shown efficacy in various seizure models, including maximal electroshock-induced seizures and the hippocampal kindled rat model of complex partial seizures .

特性

IUPAC Name |

2-amino-6-(trifluoro-λ4-sulfanyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-13(9,10)7-3-1-2-6(12)5(7)4-11/h1-3H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEFEUBWEDRKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(F)(F)F)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)

![[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride](/img/structure/B6313635.png)